コルヒチン-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colchicine-d6 is intended for use as an internal standard for the quantification of colchicine by GC- or LC-MS. Colchicine is an inhibitor of microtubule polymerization (IC50 = 3.2 μM) that binds to tubulin, which disrupts spindle formation during mitosis. It inhibits growth of MCF-7 human breast carcinoma cells with an IC50 value of 13 nM. Colchicine has anti-inflammatory activity, inhibiting neutrophil motility and activity when used at a dose of 5 μmol/kg in a mouse model of gout and preventing the deposition of uric acid.

Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)

科学的研究の応用

循環器内科

コルヒチン-d6は、古代のハーブ薬であるコルチカム・オートゥムナーレに由来し、循環器疾患における抗炎症剤として有効性が実証されています。特に、以下のような治療に使用されてきました。

今後の展望

This compoundは、古代の薬用ハーブに由来する生物活性成分として、循環器内科だけでなく、他の分野においても新たな道を切り開く可能性を秘めています。

より詳細な情報については、Zhangらの薬理学的レビューを参照してください . This compoundの完全な可能性は、さらなる探求を待っていることを忘れないでください。

Zhang, F.-S., He, Q.-Z., Qin, C. H., Little, P. J., Weng, J.-P., & Xu, S.-W. (2022). Therapeutic potential of colchicine in cardiovascular medicine: a pharmacological review. Acta Pharmacologica Sinica, 43(11), 2173–2190. Read the full article.

作用機序

Target of Action

Colchicine-d6, a deuterium-labeled variant of Colchicine , primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . It also targets the NLRP3 inflammasome and interleukin-1β (IL-1β), key components of the inflammatory response .

Mode of Action

Colchicine-d6 binds to tubulin monomers, preventing their polymerization into microtubules . This disrupts various cellular processes, including cell division, signal transduction, regulation of gene expression, and migration . Additionally, Colchicine-d6 inhibits the assembly of the NLRP3 inflammasome and reduces IL-1β production, thereby attenuating inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Colchicine-d6 is the tubulin polymerization pathway . By inhibiting this pathway, Colchicine-d6 disrupts the formation of microtubules, leading to downstream effects such as the inhibition of cell division and migration . It also impacts the inflammatory pathway by inhibiting the NLRP3 inflammasome and reducing IL-1β production .

Pharmacokinetics

Colchicine-d6 is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . Colchicine-d6 is primarily eliminated by hepatobiliary excretion, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .

Result of Action

At the cellular level, Colchicine-d6 inhibits several processes, including endothelial cell dysfunction and inflammation, smooth muscle cell proliferation and migration, macrophage chemotaxis, migration, and adhesion, and platelet activation . At the molecular level, it reduces proinflammatory cytokine release and inhibits NF-κB signaling and NLRP3 inflammasome activation .

Action Environment

For instance, the presence of other drugs metabolized by the same enzymes (P-gp and CYP3A4) can affect the metabolism and bioavailability of Colchicine . Additionally, factors such as the patient’s age, renal function, and overall health status can also influence the drug’s efficacy and safety .

生化学分析

Biochemical Properties

Colchicine-d6 plays a significant role in biochemical reactions by inhibiting microtubule polymerization. It interacts with tubulin, a protein that is a key component of microtubules, by binding to its colchicine-binding site. This interaction prevents the assembly of tubulin into microtubules, thereby disrupting the microtubule network within the cell. Additionally, Colchicine-d6 acts as a competitive antagonist of the α3 glycine receptors (GlyRs), which are involved in inhibitory neurotransmission .

Cellular Effects

Colchicine-d6 has profound effects on various types of cells and cellular processes. By disrupting microtubule polymerization, it affects cell division, leading to cell cycle arrest at the metaphase stage. This disruption also impacts intracellular transport, as microtubules serve as tracks for the movement of organelles and vesicles. Furthermore, Colchicine-d6 influences cell signaling pathways, gene expression, and cellular metabolism by altering the structural integrity of the cytoskeleton .

Molecular Mechanism

The molecular mechanism of Colchicine-d6 involves its binding to the colchicine-binding site on tubulin, which inhibits the polymerization of tubulin into microtubules. This inhibition leads to the destabilization of the microtubule network, affecting various cellular functions. Colchicine-d6 also modulates the activity of α3 glycine receptors by acting as a competitive antagonist, which can influence inhibitory neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Colchicine-d6 can change over time. The stability and degradation of Colchicine-d6 are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Colchicine-d6 can lead to sustained disruption of microtubule dynamics, resulting in long-term changes in cell morphology and function. Additionally, the stability of Colchicine-d6 in various experimental conditions must be considered to ensure accurate and reproducible results .

Dosage Effects in Animal Models

The effects of Colchicine-d6 vary with different dosages in animal models. At low doses, Colchicine-d6 can effectively inhibit microtubule polymerization without causing significant toxicity. At higher doses, Colchicine-d6 can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse outcomes .

Metabolic Pathways

Colchicine-d6 is involved in metabolic pathways related to microtubule dynamics and neurotransmission. It interacts with enzymes and cofactors that regulate tubulin polymerization and depolymerization. Additionally, Colchicine-d6 can affect metabolic flux and metabolite levels by altering the stability and function of the microtubule network. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, Colchicine-d6 is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The transport and distribution of Colchicine-d6 are essential for its effectiveness in disrupting microtubule dynamics and modulating cellular functions .

Subcellular Localization

The subcellular localization of Colchicine-d6 is primarily associated with the microtubule network. It targets tubulin and accumulates in regions where microtubule polymerization occurs. Post-translational modifications and targeting signals may direct Colchicine-d6 to specific compartments or organelles, influencing its activity and function within the cell .

特性

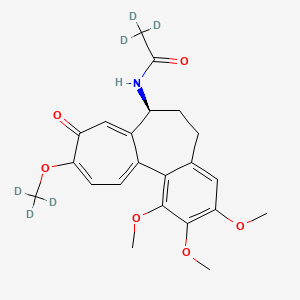

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(trideuteriomethoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-BLYUGYDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary application of colchicine-d6 in the provided research papers?

A1: Colchicine-d6 serves as an internal standard (IS) in analytical methods designed to quantify colchicine levels in biological samples [, , ]. These methods, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for pharmacokinetic studies and clinical applications, including the diagnosis of colchicine poisoning [, , ].

Q2: Why is colchicine-d6 preferred over colchicine as the internal standard in these analytical methods?

A2: Colchicine-d6, a deuterated analog of colchicine, shares similar chemical properties with the analyte. This similarity ensures comparable extraction efficiency and chromatographic behavior, enhancing the accuracy and reliability of colchicine quantification in complex matrices like blood or plasma [, , ]. The use of a stable isotope-labeled IS like colchicine-d6 helps account for potential variations during sample preparation and analysis.

Q3: How does the selection of colchicine-d6 as the internal standard impact the sensitivity and reliability of colchicine detection?

A3: The use of colchicine-d6 contributes significantly to the sensitivity and reliability of the developed analytical methods [, , ]. The researchers achieved low detection limits for colchicine in biological samples, enabling accurate quantification even at trace levels. For instance, one study reported a linear range of 0.010-10.0 ng/mL for colchicine in human plasma []. This high sensitivity is crucial for monitoring therapeutic drug levels and diagnosing potential poisoning cases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。